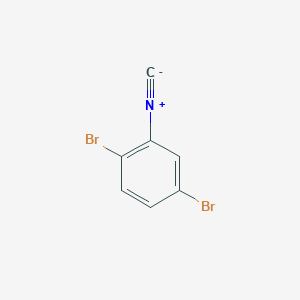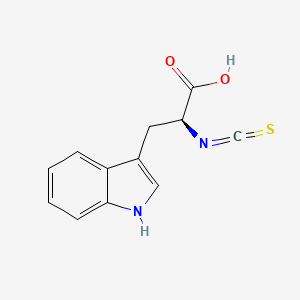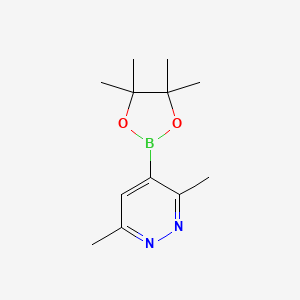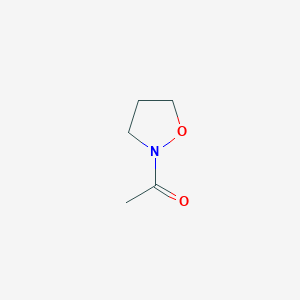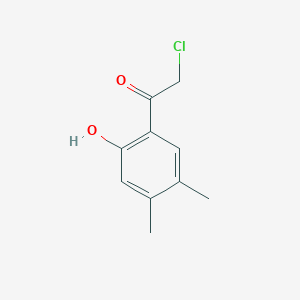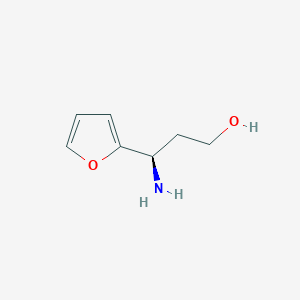
(3R)-3-amino-3-(2-furyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-(2-furyl)propan-1-ol is an organic compound characterized by the presence of an amino group, a furan ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2-furyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furfural and amino alcohols.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification methods to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(2-furyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under specific conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of substituted amino alcohols.
Scientific Research Applications
(3R)-3-amino-3-(2-furyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(2-furyl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-3-(2-furyl)propan-1-ol: A stereoisomer with different spatial arrangement of atoms.
3-amino-3-(2-thienyl)propan-1-ol: A similar compound with a thiophene ring instead of a furan ring.
3-amino-3-(2-pyridyl)propan-1-ol: A compound with a pyridine ring instead of a furan ring.
Uniqueness
(3R)-3-amino-3-(2-furyl)propan-1-ol is unique due to its specific stereochemistry and the presence of a furan ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(3R)-3-amino-3-(furan-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H11NO2/c8-6(3-4-9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2/t6-/m1/s1 |
InChI Key |
UCEDMXFZQPQWEQ-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=COC(=C1)[C@@H](CCO)N |
Canonical SMILES |
C1=COC(=C1)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans](/img/structure/B13615889.png)
![1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine](/img/structure/B13615909.png)


![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13615927.png)
![(3R)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13615928.png)
